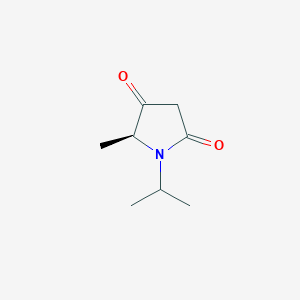
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione, also known as Levetiracetam, is a pyrrolidine derivative that is widely used as an anticonvulsant drug. It was first approved by the US Food and Drug Administration (FDA) in 1999 for the treatment of partial-onset seizures in patients with epilepsy. Since then, it has been widely used in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem is not fully understood. However, it is believed to work by binding to a specific type of protein known as synaptic vesicle protein 2A (SV2A) in the brain. By binding to this protein, (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem may modulate the release of neurotransmitters, thereby reducing the likelihood of seizures.
Biochemical and Physiological Effects:
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anticonvulsant effects. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has a number of advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in laboratory experiments. For example, it may have off-target effects that could confound experimental results. In addition, its effects may be dependent on the specific experimental conditions used.
Orientations Futures
There are a number of potential future directions for research on (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem. One area of interest is the development of new formulations of the drug that may be more effective or have fewer side effects. Another area of interest is the investigation of the drug's potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research to better understand the mechanisms of action of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem, which may lead to the development of new drugs with similar or improved therapeutic properties.
Méthodes De Synthèse
The synthesis of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem involves the reaction of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide with isopropylamine in the presence of a suitable solvent. The resulting product is then purified by recrystallization to obtain the pure compound.
Applications De Recherche Scientifique
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has been extensively studied for its therapeutic potential in various neurological disorders, including epilepsy, Alzheimer's disease, anxiety, and depression. It has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
150884-73-4 |
|---|---|
Nom du produit |
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(5S)-5-methyl-1-propan-2-ylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-6H,4H2,1-3H3/t6-/m0/s1 |
Clé InChI |
DJPLPSSNENBZNH-LURJTMIESA-N |
SMILES isomérique |
C[C@H]1C(=O)CC(=O)N1C(C)C |
SMILES |
CC1C(=O)CC(=O)N1C(C)C |
SMILES canonique |
CC1C(=O)CC(=O)N1C(C)C |
Synonymes |
2,4-Pyrrolidinedione,5-methyl-1-(1-methylethyl)-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



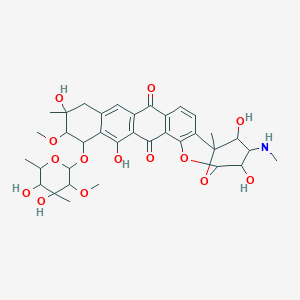
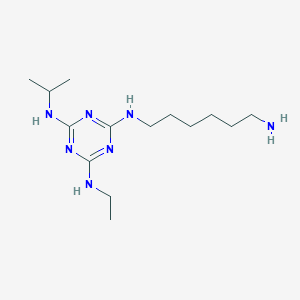

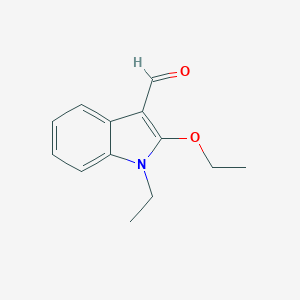
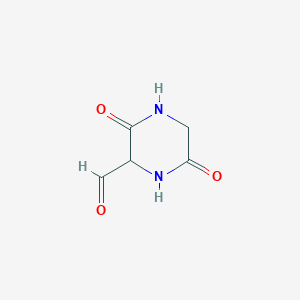
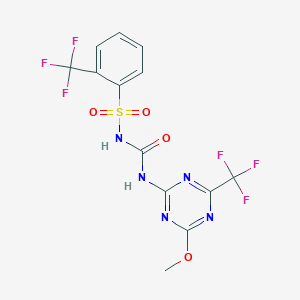

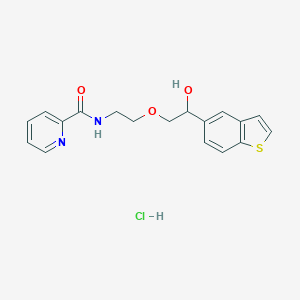
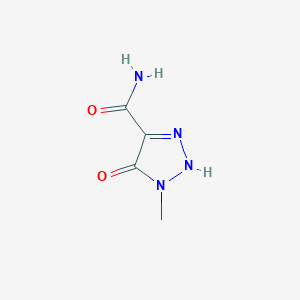

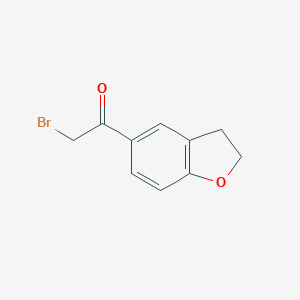
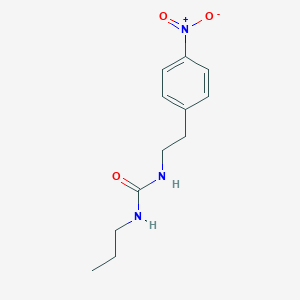
![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)
